Acetyl bromide-13C2
Overview
Description
Acetyl bromide-13C2 is a labeled compound where the carbon atoms in the acetyl group are isotopically enriched with carbon-13. This compound is primarily used in scientific research for tracing and studying chemical reactions and pathways. The molecular formula for this compound is 13CH313COBr, and it has a molecular weight of 124.93 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl bromide-13C2 can be synthesized by reacting phosphorus tribromide with acetic acid enriched with carbon-13. The reaction proceeds as follows: [ 3 , \text{CH}_3\text{COOH} + \text{PBr}_3 \rightarrow 3 , \text{CH}_3\text{COBr} + \text{H}_3\text{PO}_3 ] In this reaction, phosphorus tribromide acts as a brominating agent, converting acetic acid into acetyl bromide .
Industrial Production Methods: While the industrial production of this compound is not widely documented, it is likely produced in specialized facilities that handle isotopically labeled compounds. The process would involve the same reaction as above but on a larger scale, ensuring high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Acetyl bromide-13C2 undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form acetic acid and hydrobromic acid. [ \text{CH}_3\text{COBr} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{HBr} ]
Substitution: Reacts with alcohols to form acetate esters and with amines to form acetamides. [ \text{CH}_3\text{COBr} + \text{R-OH} \rightarrow \text{CH}_3\text{COOR} + \text{HBr} ] [ \text{CH}_3\text{COBr} + \text{R-NH}_2 \rightarrow \text{CH}_3\text{CONHR} + \text{HBr} ]
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Substitution: Alcohols or amines, often in the presence of a base to neutralize the hydrobromic acid formed.
Major Products:
Hydrolysis: Acetic acid and hydrobromic acid.
Substitution: Acetate esters or acetamides, depending on the nucleophile used.
Scientific Research Applications
Acetyl bromide-13C2 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Tracer Studies: Used in metabolic studies to trace the incorporation and transformation of acetyl groups in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 label enhances the sensitivity and resolution of NMR studies, allowing for detailed structural analysis.
Chemical Synthesis: Employed in the synthesis of labeled compounds for use in various research fields, including drug development and environmental studies
Mechanism of Action
The mechanism of action of acetyl bromide-13C2 is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles such as water, alcohols, and amines, transferring the acetyl group to the nucleophile. This transfer is facilitated by the electrophilic nature of the carbonyl carbon in the acetyl bromide, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Acetyl Chloride: Similar in structure but contains a chlorine atom instead of bromine. It is also used as an acylating agent but is less reactive than acetyl bromide.
Acetyl Iodide: Contains an iodine atom instead of bromine. It is more reactive than acetyl bromide due to the larger atomic radius of iodine.
Acetyl Fluoride: Contains a fluorine atom instead of bromine.
Uniqueness of Acetyl Bromide-13C2: The uniqueness of this compound lies in its isotopic labeling with carbon-13, which makes it particularly valuable for research applications involving tracing and detailed structural analysis. The presence of the bromine atom also makes it more reactive compared to its chlorine and fluorine counterparts, providing distinct advantages in certain chemical reactions .
Properties
IUPAC Name |
acetyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXACINHVKSMDR-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481741 | |
Record name | Acetyl bromide-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113638-93-0 | |
Record name | Acetyl bromide-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 113638-93-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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